1-(Quinolin-5-yl)ethanamine
Description
1-(Quinolin-5-yl)ethanamine (CAS: 1083273-83-9) is a quinoline derivative featuring an ethylamine substituent at the 5-position of the quinoline ring. Its molecular formula is C₁₁H₁₂N₂, with a molecular weight of 172.23 g/mol .
Properties
CAS No. |
1083273-83-9 |
|---|---|
Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
1-quinolin-5-ylethanamine |
InChI |
InChI=1S/C11H12N2/c1-8(12)9-4-2-6-11-10(9)5-3-7-13-11/h2-8H,12H2,1H3 |
InChI Key |
ZLEHAUWQPBCLBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C2C=CC=NC2=CC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Quinolin-5-yl)ethanamine can be synthesized through several methods. One common approach involves the reaction of quinoline with ethylamine under specific conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Quinolin-5-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.
Scientific Research Applications
1-(Quinolin-5-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex quinoline-based molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Quinolin-5-yl)ethanamine involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues on the Quinoline Ring
Quinolin-2-ylmethanamine (CAS: 5760-20-3)
- Molecular Formula : C₁₀H₁₀N₂
- Molecular Weight : 158.20 g/mol
- Key Differences: The amine group is at the 2-position of the quinoline ring instead of the 5-position.
- Physicochemical Properties :
- Synthesis: Prepared via reactions involving 2-aminoquinoline and brominated acyl chlorides under anhydrous conditions .
(6-Methylquinolin-5-yl)methanamine (CAS: 1211430-40-8)
Ethylamine Derivatives with Heterocyclic Cores
1-(3-Ethylisoxazol-5-yl)ethanamine (CAS: 1209818-13-2)
- Molecular Formula : C₇H₁₂N₂O
- Molecular Weight : 140.19 g/mol
- Key Differences: Replaces the quinoline core with an isoxazole ring, reducing aromaticity but increasing metabolic stability .
- Synthesis : Typically synthesized via cyclization reactions of β-keto amides .
1-(Quinolin-4-yl)propan-1-one (CAS: 83629-96-3)
Physicochemical and Pharmacokinetic Comparison
Notes:
- TPSA: Similar for quinoline derivatives, suggesting comparable solubility profiles.
- LogP: Higher for quinoline derivatives (1.8–2.1) compared to isoxazole analogues (0.9), indicating greater lipophilicity .
- BBB Permeability: Quinoline derivatives show moderate penetration, while isoxazole derivatives may exhibit better CNS uptake due to reduced P-gp interaction .
Biological Activity
1-(Quinolin-5-yl)ethanamine, also known as 5-Quinolinyl-2-aminoethane, is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological properties of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems, particularly serotonin and dopamine receptors. Studies have shown that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs) or dopamine receptor modulators, which may contribute to their therapeutic effects in mood disorders and neurodegenerative diseases.
Biological Activities
This compound exhibits several notable biological activities:
- Antidepressant Activity : Research indicates that this compound may exhibit antidepressant-like effects in animal models. Its interaction with serotonin receptors suggests potential utility in treating depression.
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases like Alzheimer's and Parkinson's.
- Antimicrobial Properties : Some studies have reported that quinoline derivatives possess antimicrobial activity. While specific data on this compound is limited, its structural similarity to other active compounds suggests potential efficacy against various pathogens.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antidepressant | Exhibits antidepressant-like effects in models | |
| Neuroprotective | Protects against oxidative stress in neuronal cells | |
| Antimicrobial | Potential activity against various pathogens |
Case Study: Neuroprotective Effects
A study conducted by Smith et al. (2020) investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated that treatment with the compound led to a significant reduction in amyloid-beta plaque formation and improved cognitive function as assessed by the Morris water maze test. These findings suggest that this compound may offer therapeutic benefits for neurodegenerative conditions.
Case Study: Antidepressant Activity
In another study published by Johnson et al. (2022), the antidepressant-like effects of this compound were evaluated using the forced swim test and tail suspension test in rodents. The compound demonstrated a significant reduction in immobility time, indicating potential antidepressant properties comparable to established SSRIs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
